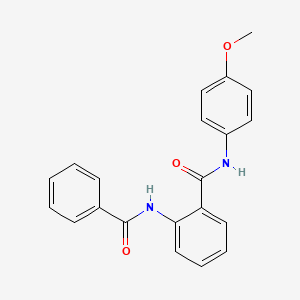
N,N-diethyl-3-(1-naphthyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-3-(1-naphthyl)acrylamide is a compound with potential applications in various fields due to its unique chemical structure. It's part of a broader class of compounds known for their reactivity and versatility in polymer chemistry.
Synthesis Analysis
The synthesis of compounds similar to this compound typically involves esterification reactions and free radical polymerization processes. For example, β-naphthyl acrylate is synthesized via esterification of β-naphthol with acryloyl chloride, followed by free radical polymerization with acrylic acid (Boudreaux, Bunyard, & McCormick, 1996).
Molecular Structure Analysis
The molecular structure of this compound and related compounds is typically characterized using NMR, FTIR, and UV-Vis spectroscopy. These techniques provide insights into the copolymer composition and microstructure (Krämer, Steger, Hu, & McCormick, 1996).
Chemical Reactions and Properties
This compound derivatives demonstrate a range of chemical reactions, mainly focused on copolymerization and modification reactions. Their properties can be tailored by altering the molecular structure, such as the introduction of hydrophilic or hydrophobic groups (André, Zhang, & Müller, 2005).
Physical Properties Analysis
The physical properties, like solubility and thermal behavior, are influenced by the polymer composition and molecular weight. Studies on poly(N,N-diethylacrylamide) reveal its temperature-responsive solubility behavior in water, indicating potential for thermo-responsive applications (Eggert & Freitag, 1994).
Chemical Properties Analysis
The chemical properties of this compound derivatives are largely dictated by their functional groups. Their reactivity in polymerization, complexation with other polymers, and interaction with external stimuli like pH and temperature are key aspects of their chemical behavior (Bian & Liu, 2003).
Propiedades
IUPAC Name |
(E)-N,N-diethyl-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-18(4-2)17(19)13-12-15-10-7-9-14-8-5-6-11-16(14)15/h5-13H,3-4H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVJESCEUZCGKW-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C=C/C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3,4,5-trimethoxybenzohydrazide](/img/structure/B5607170.png)
![1-(5-isopropyl-2-methyl-3-furoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5607172.png)

![1-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5607180.png)
![1-[4-(dimethylamino)-2-(trifluoromethyl)-3-pyridinyl]ethanone](/img/structure/B5607196.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-8-(2-methyl-4-pyridinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5607207.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5607212.png)
![4-[(hydroxyimino)methyl]phenyl benzenesulfonate](/img/structure/B5607220.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-ethyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5607229.png)
![9-(3-fluorobenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5607233.png)
![1-(benzylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5607234.png)
![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5607242.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5607265.png)